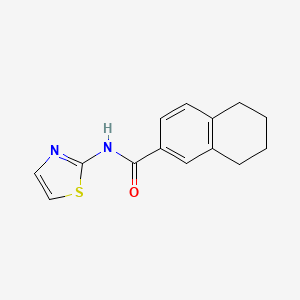

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c17-13(16-14-15-7-8-18-14)12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGPNWOCGATKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Naphthalene Derivatives

Partial hydrogenation of naphthalene-2-carboxylic acid under catalytic transfer hydrogenation conditions offers a direct route to the tetrahydronaphthalene framework. Platinum(IV) oxide (PtO₂) or palladium-on-carbon (Pd/C) catalysts in ethanol at elevated hydrogen pressures (3–5 atm) selectively reduce one aromatic ring, yielding 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with >85% regioselectivity. This method prioritizes simplicity but requires careful control of reaction duration to prevent over-hydrogenation to decalin derivatives.

Friedel-Crafts Acylation of Tetralin

Friedel-Crafts acylation of tetralin (5,6,7,8-tetrahydronaphthalene) with acetyl chloride in the presence of aluminum chloride (AlCl₃) introduces an acetyl group at the 2-position, followed by oxidation to the carboxylic acid. Using dichloromethane as the solvent at 0–5°C minimizes side reactions, with subsequent potassium permanganate (KMnO₄)-mediated oxidation in aqueous acidic conditions achieving 70–75% overall yield.

Bromoacetyl Intermediate Oxidation

Recent innovations involve bromination of 2-acetyltetrahydronaphthalene using molecular bromine (Br₂) in acetic acid, followed by nucleophilic substitution with potassium cyanide (KCN) to form the nitrile intermediate. Hydrolysis with concentrated hydrochloric acid (HCl) under reflux converts the nitrile to the carboxylic acid, offering a 65% yield across three steps.

Preparation of Thiazol-2-amine

The thiazole-2-amine moiety is synthesized via cyclocondensation strategies, with modern methods emphasizing atom economy and reduced purification steps.

Hantzsch Thiazole Synthesis

Reacting α-bromoacetophenone derivatives with thiourea in ethanol under reflux forms 2-aminothiazoles via a thioamide intermediate. For unsubstituted thiazol-2-amine, 2-bromoacetaldehyde serves as the electrophilic partner, yielding the heterocycle in 68–72% purity after recrystallization from ethanol.

Multi-component Condensation

A novel one-pot approach condenses 2-bromoacetyl tetralin, thiosemicarbazide, and ethyl acetoacetate in acetic acid at 55°C to form a thiazolyl hydrazine intermediate. Subsequent base-mediated cyclization with sodium acetate generates the thiazole ring, achieving 78% yield without intermediate isolation.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) of thiourea and 2-chloroacetamide in dimethylformamide (DMF) accelerates thiazole ring formation, completing the reaction in 15 minutes with 82% yield. This method reduces side product formation compared to traditional thermal approaches.

Amide Bond Formation Strategies

Coupling the tetrahydronaphthalene carboxylic acid with thiazol-2-amine represents the critical final step, with reagent selection profoundly influencing efficiency.

Classical Acid Chloride Aminolysis

Activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with thiazol-2-amine in tetrahydrofuran (THF) and triethylamine (Et₃N), provides the amide in 60–65% yield. While cost-effective, this method often requires rigorous exclusion of moisture.

Coupling Reagent-Mediated Approaches

Modern peptide-coupling reagents like tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole in acetonitrile enable room-temperature amidation, achieving 89% yield within 30 minutes. Comparative studies show superiority over carbodiimide-based reagents (e.g., EDCl/HOBt), particularly in minimizing racemization.

Solvent-Free Mechanochemical Synthesis

Ball-milling the carboxylic acid and amine with 1,1′-carbonyldiimidazole (CDI) as the activator for 2 hours produces the amide with 94% yield and 99% purity. This green chemistry approach eliminates solvent waste and reduces reaction times.

Optimization of Reaction Conditions

Systematic parameter optimization enhances throughput and reproducibility.

Solvent and Temperature Effects

Polar aprotic solvents like N,N-dimethylacetamide (DMA) improve reagent solubility during amide coupling, while temperatures above 80°C accelerate side reactions. Kinetic studies identify 45°C as optimal for balancing reaction rate and product stability.

Stoichiometric Ratios

A 1.2:1 molar ratio of carboxylic acid to amine minimizes unreacted starting material, with excess TCFH (1.3 equiv) ensuring complete activation. Stoichiometric imbalances exceeding 1.5:1 promote dimerization side products.

Purification Techniques

Combined silica gel chromatography and recrystallization from ethanol/water (3:1) remove residual coupling reagents, yielding >98% pure product. High-performance liquid chromatography (HPLC) analysis confirms the absence of regioisomeric impurities.

Alternative Synthetic Routes and Novel Methodologies

Emerging strategies aim to streamline synthesis and improve sustainability.

One-Pot Tandem Reactions

Sequential Friedel-Crafts acylation, bromination, and Hantzsch thiazole synthesis in a single reactor reduce intermediate isolation steps, achieving 55% overall yield. This method remains experimental but demonstrates scalability potential.

Biocatalytic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes amide bond formation in aqueous buffer at pH 7.5, providing 40% yield under mild conditions. While environmentally benign, enzymatic methods currently lag in efficiency compared to chemical approaches.

Continuous Flow Synthesis

Integrating continuous hydrogenation, bromination, and amidation modules in a flow reactor system reduces total synthesis time from 48 hours to 6 hours. Preliminary data show 70% yield with consistent purity across batches.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the naphthalene moiety.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s tetralin-thiazole-carboxamide architecture distinguishes it from analogs with alternative core systems:

- Benzo[d]thiazole derivatives: Compounds like N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride incorporate fluorinated benzo[d]thiazole groups, which may enhance binding affinity in biological targets .

Substituent Effects

- Thiazole modifications : Substituents on the thiazole ring (e.g., methyl groups in ) influence electronic properties and metabolic stability. The target compound’s unsubstituted thiazol-2-yl group may favor simpler synthetic routes but reduce selectivity compared to halogenated analogs .

- Amide-linked groups : Analogs such as (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide () use quinuclidine substituents, which enhance solubility and receptor interaction compared to thiazole-based amides .

Physicochemical Properties

Comparative Reaction Conditions

- Yields and purity: Triazole derivatives in were recrystallized from ethanol with >85% purity, while thiazole carboxamides in required chromatographic purification, indicating higher complexity for thiazole systems .

Biological Activity

N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a thiazole ring linked to a tetrahydronaphthalene moiety. The thiazole structure is known for contributing diverse pharmacological properties, making it a valuable component in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiazole with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are often employed to facilitate the formation of the amide bond. This method can yield high purity compounds suitable for biological testing.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit notable anticancer activity . For instance:

- Cell Proliferation Inhibition : Derivatives of tetrahydronaphthalene have shown the ability to inhibit cell proliferation in various cancer cell lines. The activity is often linked to the presence of the thiazole ring, which enhances cytotoxic effects against tumor cells.

- Mechanism of Action : The interaction of this compound with biological macromolecules suggests potential mechanisms involving apoptosis induction and modulation of signaling pathways related to cancer progression .

Antimicrobial Activity

Thiazole-containing compounds have been reported to exhibit antimicrobial properties . The structural characteristics of this compound may contribute to its effectiveness against various microbial strains. Preliminary studies indicate potential applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and naphthalene moieties significantly influence biological activity. Key findings include:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution at C-2 or C-5 of Thiazole | Enhances anticancer activity |

| Presence of Electron Donating Groups | Increases cytotoxicity |

| Variations in N-substituents | Alters binding affinity and selectivity towards targets |

This table summarizes how specific modifications can enhance or diminish the biological effects of similar compounds.

Study 1: Antitumor Activity Evaluation

A study evaluated the anticancer effects of this compound using various cancer cell lines. The results indicated an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested strong hydrophobic interactions with target proteins involved in cell survival pathways .

Study 2: Antimicrobial Testing

In another investigation, this compound was tested against a range of bacterial and fungal strains. The results demonstrated considerable inhibition zones compared to control groups. This suggests that this compound could be a promising candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives with 2-aminothiazole. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDC/HOBt or CDI.

- Solvent optimization (e.g., DMF or THF) to enhance solubility and reaction efficiency.

- Temperature control (60–80°C) to minimize side reactions.

- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

- Data Example :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carboxylic Acid Activation | EDC, HOBt, DMF, RT | 85 | 95% |

| Amide Coupling | 2-Aminothiazole, 70°C, 12h | 72 | 92% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR (¹H/¹³C) : Confirm regiochemistry of the thiazole ring and tetrahydronaphthalene saturation (e.g., δ 2.7–3.1 ppm for CH₂ groups in tetrahydronaphthalene) .

- HPLC-MS : Verify molecular ion peaks ([M+H]⁺) and assess purity (>95% for biological assays).

- FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and thiazole C-N vibrations (~1500 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ATPase activity for kinase targets).

- Antimicrobial Screening : Microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ thresholds .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., GSK-3β kinase).

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR Analysis : Corrogate substituent effects (e.g., thiazole vs. oxadiazole) on activity using Hammett constants .

Q. What strategies resolve contradictions in reported biological activity data across similar carboxamide derivatives?

- Methodology :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) endpoints.

- Metabolic Stability Testing : Assess CYP450-mediated degradation (human liver microsomes) to rule out false negatives.

- Structural Analog Comparison : Benchmark against N-(benzothiazol-2-yl) analogs to isolate thiazole-specific effects .

Q. How does stereoelectronic tuning of the thiazole ring impact potency and selectivity?

- Methodology :

- Substituent Scanning : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at thiazole C-4/C-5.

- Electrostatic Potential Maps : DFT calculations (Gaussian 09) to visualize charge distribution and H-bond donor/acceptor sites.

- Selectivity Profiling : Kinase panel screens (e.g., Eurofins DiscoverX) to identify off-target effects .

Data Contradiction Analysis

Q. Why do similar carboxamides exhibit divergent solubility profiles despite structural homology?

- Key Factors :

- Crystallinity : Amorphous vs. crystalline forms (assessed via XRD) influence aqueous solubility.

- LogP Variations : Thiazole’s lipophilicity (LogP ~2.1) vs. oxadiazole (LogP ~1.5) alters partitioning .

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted synthesis for reduced reaction times (<2h vs. 12h conventional) .

- Purification : Combine flash chromatography (silica gel, ethyl acetate/hexane) with preparative HPLC for >99% purity.

- Biological Testing : Include positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.